molecular formula C10H6ClF B1628110 2-Chloro-6-fluoronaphthalene CAS No. 59079-71-9

2-Chloro-6-fluoronaphthalene

Cat. No.: B1628110
CAS No.: 59079-71-9
M. Wt: 180.6 g/mol
InChI Key: QWAOODAKUAYDQK-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoronaphthalene (C₁₀H₆ClF) is a halogenated naphthalene derivative featuring chlorine and fluorine substituents at the 2- and 6-positions, respectively. This compound is primarily utilized in organic synthesis, pharmaceutical intermediates, and materials science due to its unique electronic and steric properties. The chlorine atom acts as an electron-withdrawing group, while fluorine, though electronegative, has a smaller atomic radius, minimizing steric hindrance. These characteristics make it a versatile scaffold for further functionalization .

Properties

CAS No.

59079-71-9

Molecular Formula

C10H6ClF

Molecular Weight

180.6 g/mol

IUPAC Name

2-chloro-6-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H

InChI Key

QWAOODAKUAYDQK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1F

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Chloro-6-fluoronaphthalene with structurally related naphthalene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties Applications
2-Chloro-6-fluoronaphthalene Cl (2), F (6) C₁₀H₆ClF 180.61 Moderate reactivity; balanced electron-withdrawing effects; stable under ambient conditions Pharmaceutical intermediates, agrochemicals, OLED materials
1-Chloronaphthalene Cl (1) C₁₀H₇Cl 162.62 Higher reactivity at 1-position; lower thermal stability Solvent, dye synthesis, lubricant additives
2-Chloronaphthalene Cl (2) C₁₀H₇Cl 162.62 Electron-deficient aromatic core; directs electrophilic substitution to 1- and 8-positions Precursor for polychlorinated naphthalenes (PCNs), flame retardants
2-Fluoronaphthalene F (2) C₁₀H₇F 146.16 Lower boiling point (~212°C); reduced toxicity compared to chlorinated analogs Fluorinated polymer precursors, dielectric fluids
2-Chloro-6-nitronaphthalene Cl (2), NO₂ (6) C₁₀H₆ClNO₂ 207.61 High reactivity due to nitro group; explosive potential Explosives, nitration intermediates, redox-active materials
2-Chloro-6-naphthalenesulfonyl chloride Cl (2), SO₂Cl (6) C₁₀H₆Cl₂O₂S 269.12 Hydrolytically sensitive; strong electrophile Sulfonamide synthesis, surfactants, ion-exchange resins
1-Chloro-6-(chloromethyl)naphthalene Cl (1), CH₂Cl (6) C₁₁H₈Cl₂ 217.09 High steric hindrance; bifunctional reactivity Cross-coupling reactions, dendrimer frameworks

Key Research Findings

  • Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, NO₂, SO₂Cl): Chlorine and nitro groups enhance electrophilic substitution reactivity but may reduce thermal stability. For example, 2-Chloro-6-nitronaphthalene is highly reactive in nitration and sulfonation reactions but poses explosion risks . Fluorine vs. Chlorine: Fluorine’s smaller size and lower polarizability result in weaker electron-withdrawing effects compared to chlorine, making 2-Chloro-6-fluoronaphthalene less reactive than its dichlorinated analogs but more stable than nitro derivatives .
  • Toxicity and Environmental Impact: Chlorinated naphthalenes (e.g., 1-Chloronaphthalene) are associated with hepatotoxicity and endocrine disruption, as noted in toxicological profiles for methylnaphthalenes .
  • Applications :

    • Pharmaceuticals : 2-Chloro-6-fluoronaphthalene’s stability and dual halogenation make it ideal for kinase inhibitor scaffolds.
    • Materials Science : Sulfonyl chloride derivatives (e.g., 2-Chloro-6-naphthalenesulfonyl chloride) are critical in synthesizing sulfonated polymers for ion-exchange membranes .

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